

Mass Spectrometry Analysis of Cyclohexanecarbonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexanecarbonyl chloride

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This technical guide provides an in-depth analysis of **cyclohexanecarbonyl chloride** using mass spectrometry. **Cyclohexanecarbonyl chloride** is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, quality control, and impurity profiling. This document outlines the characteristic fragmentation patterns, provides a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and presents the data in a clear and accessible format.

Physicochemical Properties

Cyclohexanecarbonyl chloride (C₇H₁₁ClO) is a colorless to pale yellow liquid with a molecular weight of 146.61 g/mol.[2] It is reactive, particularly towards nucleophiles, and is sensitive to moisture.[1][3]

Property	Value
Molecular Formula	C7H11ClO[2]
Molecular Weight	146.61 g/mol [2]
Boiling Point	184 °C[4]
Density	1.096 g/mL at 25 °C[4]
Refractive Index	n _{20/D} 1.469[4]

Mass Spectrometry Data and Fragmentation Analysis

Under electron ionization (EI), **cyclohexanecarbonyl chloride** undergoes characteristic fragmentation, providing a unique mass spectral fingerprint. The molecular ion peak is often of low abundance.[5] The fragmentation is dominated by the loss of the chlorine atom, the carbonyl chloride group, and rearrangements of the cyclohexane ring.[5]

Tabulated Mass Spectrum Data

The following table summarizes the major ions observed in the electron ionization mass spectrum of **cyclohexanecarbonyl chloride**.

m/z	Proposed Fragment	Interpretation
146/148	$[\text{C}_6\text{H}_{11}\text{COCl}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$) - Low abundance, showing the characteristic 3:1 isotopic pattern for chlorine.[5]
111	$[\text{C}_6\text{H}_{11}\text{CO}]^+$	Acylium ion formed by the loss of a chlorine radical ($[\text{M}-\text{Cl}]^+$). [5]
83	$[\text{C}_6\text{H}_{11}]^+$	Cyclohexyl cation, resulting from the loss of the entire carbonyl chloride group ($[\text{M}-\text{COCl}]^+$).[5]
81	Further fragmentation product.	
67	Further fragmentation product.	
55	$[\text{C}_4\text{H}_7]^+$	Base Peak - A stable C_4H_7^+ ion formed after ring cleavage and rearrangement.[5]
41	Further fragmentation product.	

Fragmentation Pathway

The fragmentation of **cyclohexanecarbonyl chloride** is initiated by the ionization of the molecule, followed by a series of cleavage and rearrangement reactions. The primary fragmentation steps are the loss of the chlorine radical to form a stable acylium ion and the subsequent loss of carbon monoxide.



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Caption: Fragmentation pathway of **cyclohexanecarbonyl chloride** under electron ionization.

Experimental Protocol for GC-MS Analysis

The following protocol provides a general framework for the analysis of **cyclohexanecarbonyl chloride** by GC-MS. Due to the reactive nature of acyl chlorides, it is crucial to use anhydrous solvents and avoid exposure to moisture.

Sample Preparation

- **Solvent Selection:** Use a dry, inert, and volatile organic solvent such as dichloromethane or hexane.
- **Standard Preparation:** Prepare a stock solution of **cyclohexanecarbonyl chloride** in the chosen solvent at a concentration of approximately 1 mg/mL.
- **Working Solutions:** Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
- **Sample Handling:** Handle samples in a fume hood using appropriate personal protective equipment. Ensure all glassware is thoroughly dried to prevent hydrolysis of the analyte.

Instrumentation and Conditions

- **Gas Chromatograph:** Agilent 7890B GC System (or equivalent).
- **Mass Spectrometer:** Agilent 5977A MSD (or equivalent).
- **Column:** A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this analysis.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.
- **Injector:**
 - **Mode:** Splitless.
 - **Temperature:** 250 °C.
 - **Injection Volume:** 1 µL.

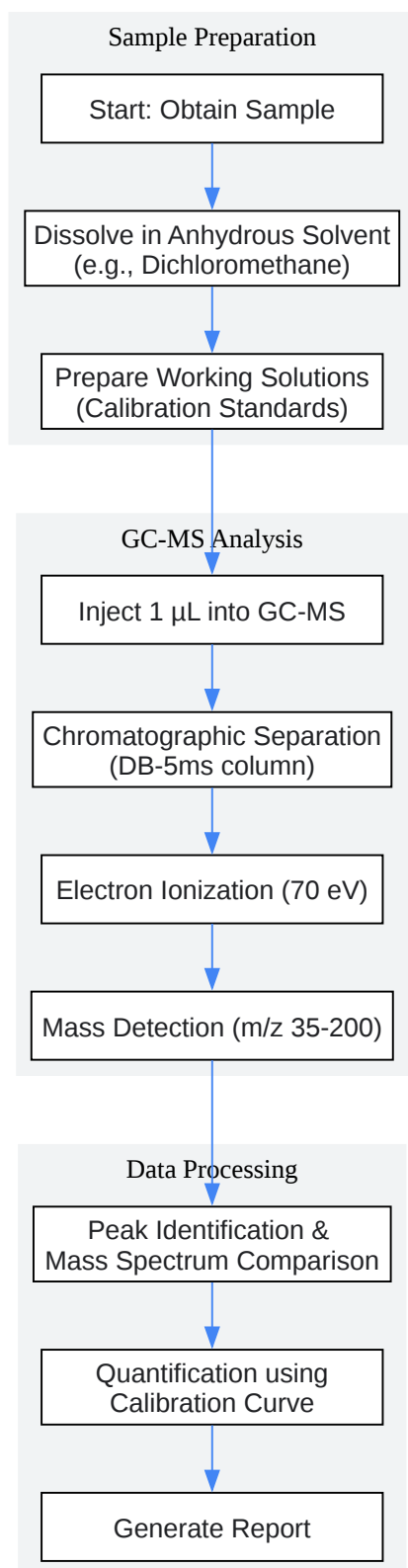
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 35-200.

Data Analysis

- Peak Identification: Identify the peak corresponding to **cyclohexanecarbonyl chloride** based on its retention time.
- Mass Spectrum Confirmation: Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).
- Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of **cyclohexanecarbonyl chloride** in unknown samples.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis of **cyclohexanecarbonyl chloride**.



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Caption: Workflow for the GC-MS analysis of **cyclohexanecarbonyl chloride**.

This guide provides a comprehensive overview of the mass spectrometric analysis of **cyclohexanecarbonyl chloride**. The presented data and protocols can be readily adapted by researchers for routine analysis and further investigation in the fields of chemical synthesis and pharmaceutical development.

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